3-(4-Hydroxymethyl-phenyl)-propan-1-OL physical and chemical properties
3-(4-Hydroxymethyl-phenyl)-propan-1-OL physical and chemical properties
An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)-1-propanol
Executive Summary
This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)-1-propanol (CAS: 10210-17-0), a naturally occurring phenylpropanoid compound. It should be noted that the requested topic, 3-(4-Hydroxymethyl-phenyl)-propan-1-ol, is not readily found in established chemical literature and databases. The available scientific data overwhelmingly pertains to 3-(4-Hydroxyphenyl)-1-propanol, a structurally similar and more extensively studied molecule. This document will therefore focus on the latter, which is likely the compound of interest for research and development purposes.
Known by synonyms such as Dihydro-p-coumaryl alcohol and 4-(3-Hydroxypropyl)phenol, this compound serves as a valuable building block in organic synthesis and possesses intrinsic biological properties that make it a subject of interest in drug discovery and materials science.[1] This guide, designed for researchers, scientists, and drug development professionals, details its physicochemical properties, spectroscopic profile, synthesis and purification methodologies, chemical reactivity, and safety protocols. The insights provided herein are grounded in established scientific literature to ensure accuracy and reliability for laboratory applications.
Compound Identification and Molecular Structure
3-(4-Hydroxyphenyl)-1-propanol is characterized by a benzene ring substituted with a hydroxyl group and a propanol chain, making it a bifunctional molecule with both a phenolic and a primary alcohol moiety.
Chemical Structure
Caption: A typical laboratory workflow for the synthesis of 3-(4-Hydroxyphenyl)-1-propanol.
Experimental Protocol: Synthesis
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Setup: A dry, nitrogen-flushed round-bottom flask is charged with anhydrous tetrahydrofuran (THF).
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Reagent Addition: p-Coumaric acid is dissolved in the THF. The solution is cooled to 0°C in an ice bath.
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Reduction: A suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF is added dropwise to the cooled solution. The slow addition is critical to manage the highly exothermic nature of the reaction.
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Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of both the carboxylic acid and the alkene functionalities.
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Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is designed to safely neutralize the reactive LiAlH₄ and precipitate aluminum salts as a filterable solid.
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Workup: The resulting slurry is filtered, and the solid is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.
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Isolation: The solvent is removed under reduced pressure to yield the crude product.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
For high-purity applications, such as in drug development, the crude product can be purified using reverse-phase HPLC. [2]
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System: A standard reverse-phase (RP) HPLC system with a C18 column. [2]2. Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid (for MS compatibility) or phosphoric acid, is effective. [2]3. Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl group (e.g., ~275 nm).
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Injection: The crude product is dissolved in a small volume of the mobile phase and injected onto the column.
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Collection: Fractions corresponding to the main product peak are collected, combined, and the solvent is evaporated to yield the purified 3-(4-Hydroxyphenyl)-1-propanol.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides unique information that, when combined, validates the identity and purity of the compound.
Caption: Logical workflow for the analytical confirmation of 3-(4-Hydroxyphenyl)-1-propanol.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propyl chain (as complex multiplets), the methylene group attached to the alcohol, and the two hydroxyl protons (which may be broad or exchangeable). [3]* ¹³C NMR: The carbon NMR spectrum will display nine unique carbon signals, corresponding to the six aromatic carbons (four unique due to symmetry) and the three carbons of the propyl side chain. [3]* Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will show a molecular ion peak corresponding to the molecular weight (152.19 g/mol ). [3]* Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of both the phenolic and primary alcohol groups. [3]
Chemical Reactivity and Applications
The dual functionality of 3-(4-Hydroxyphenyl)-1-propanol makes it a versatile reagent. The phenolic hydroxyl is weakly acidic and can be deprotonated, while the primary alcohol can be oxidized or used in esterification and etherification reactions. [1]
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Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, including G protein-coupled receptor (GPCR) agonists that have potential therapeutic applications in managing metabolic disorders like diabetes. [1]It has also been used in the total synthesis of natural products such as (−)-centrolobine. [4]* Antioxidant Research: As a phenolic compound, it possesses antioxidant properties, making it a candidate for investigation as a food additive or health supplement. [1]* Material Science: Its structure is related to lignin, a natural polymer, suggesting its potential use in the development of bio-based polymers and materials. [1]
Safety, Handling, and Storage
Proper handling of 3-(4-Hydroxyphenyl)-1-propanol is essential in a laboratory setting. It is classified as an irritant. [3]
GHS Hazard Information
| Hazard Code | Description | Reference |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
| Signal Word | Warning | [3] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield. * Skin Protection: Wear chemically resistant gloves (e.g., nitrile). * Respiratory Protection: For handling fine powders, a dust mask (e.g., N95) is recommended to avoid respiratory tract irritation.
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First Aid Measures
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If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. * In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. * If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [5]
Storage
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Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place. * Storage Class: It is classified as a combustible solid (Storage Class 11).
Conclusion
3-(4-Hydroxyphenyl)-1-propanol is a well-characterized compound with significant potential for researchers in organic synthesis, drug discovery, and material science. Its defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a valuable tool. Adherence to established safety and handling protocols is paramount to ensure its safe and effective use in the laboratory. Future research may further explore its utility in developing novel therapeutics and sustainable materials.
References
- 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL — Chemical Substance Information. (n.d.).
- 3-(4-Hydroxyphenyl)-1-propanol 99 10210-17-0 - Sigma-Aldrich. (n.d.).
- 3-(4-hydroxyphenyl)-1-propanol, 10210-17-0 - The Good Scents Company. (n.d.).
- Buy 3-(4-Hydroxyphenyl)-1-propanol (EVT-294680) | 10210-17-0 - EvitaChem. (n.d.).
- 3-(4-Hydroxyphenyl)propanol | C9H12O2 | CID 82452 - PubChem - NIH. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 3-(4-METHOXYPHENYL)-1-PROPANOL - ChemicalBook. (2026, March 21).
- 3-(4-HYDROXYPHENYL)-1-PROPANOL - ChemBK. (2024, April 9).
- 3-(4-Hydroxyphenyl)propan-1-ol - SIELC Technologies. (2018, May 16).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 20).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 3-(4-HYDROXYPHENYL)-1-PROPANOL (CAS 10210-17-0) - ChemicalBook. (2026, March 13).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 3-(4-Hydroxyphenyl)-1-propanol | 10210-17-0 - Sigma-Aldrich. (n.d.).
